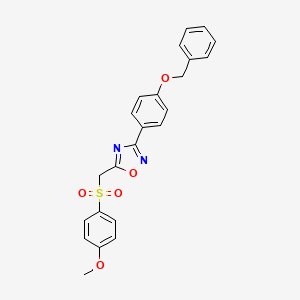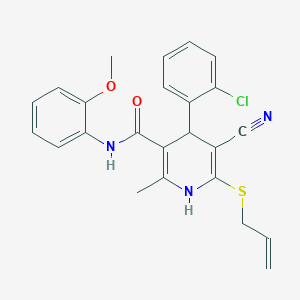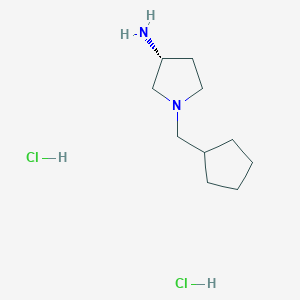![molecular formula C27H23N5OS B3002131 1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone](/img/structure/B3002131.png)
1-[5-[4-Amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone
Vue d'ensemble
Description
GSK2593074A, commonly referred to as GSK’074, is a necroptosis inhibitor with dual targeting ability to both receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3). Necroptosis is a form of programmed cell death that is morphologically similar to necrosis and is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Applications De Recherche Scientifique
GSK2593074A has a wide range of scientific research applications, including:
Mécanisme D'action
GSK2593074A exerts its effects by inhibiting the activity of RIP1 and RIP3 kinases. These kinases are essential mediators of necroptosis and participate in inflammatory responses. By blocking the activity of these kinases, GSK2593074A prevents the progression of necroptosis and reduces inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of GSK2593074A involves the formation of hydrogen bonds with the Glu93 and Met95 hinged backbone atoms in receptor-interacting protein kinase 2 (RIP2), while the pyrazole ring is oriented towards the solvent-exposed region. In the DLG-out conformation, the benzyl part of GSK2593074A is connected to the hydrophobic pockets formed by Leu70, Val75, and Leu129 .
Industrial Production Methods
Industrial production methods for GSK2593074A are not extensively detailed in the available literature. it is typically synthesized in research laboratories for scientific studies and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
GSK2593074A primarily undergoes inhibition reactions where it targets and inhibits the activity of RIP1 and RIP3 kinases. It does not typically undergo oxidation, reduction, or substitution reactions as its primary function is to inhibit necroptosis .
Common Reagents and Conditions
Common reagents used in the synthesis and application of GSK2593074A include dimethyl sulfoxide (DMSO) for solubilization and various cell lines for in vitro studies. The compound is effective at nanomolar concentrations, with an IC50 of approximately 3 nanomolar .
Major Products Formed
The major product formed from the reactions involving GSK2593074A is the inhibition of necroptosis, which prevents cell death and inflammation in various disease models .
Comparaison Avec Des Composés Similaires
GSK2593074A is structurally similar to other necroptosis inhibitors such as GSK’843 and GSK’872. GSK2593074A is unique in its dual targeting ability to both RIP1 and RIP3, and it exhibits lower cytotoxicity compared to GSK’843 . Other similar compounds include:
GSK’843: Targets RIP3 but has higher cytotoxicity at high doses.
GSK’872: Inhibits necroptosis in both human and murine cells.
GSK2593074A stands out due to its high potency and minimal cytotoxicity, making it a desirable candidate for pharmacological therapies targeting necroptosis-related diseases .
If you have any more questions or need further details, feel free to ask!
Propriétés
IUPAC Name |
1-[5-[4-amino-7-(1-methylpyrazol-4-yl)thieno[3,2-c]pyridin-3-yl]-2,3-dihydroindol-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5OS/c1-31-15-20(13-30-31)21-14-29-27(28)25-22(16-34-26(21)25)18-7-8-23-19(12-18)9-10-32(23)24(33)11-17-5-3-2-4-6-17/h2-8,12-16H,9-11H2,1H3,(H2,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGGMBSSOOVGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)N(CC5)C(=O)CC6=CC=CC=C6)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea](/img/structure/B3002048.png)
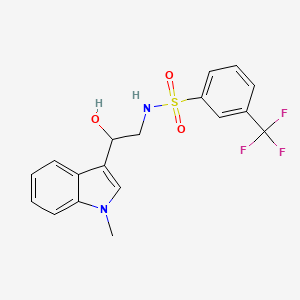
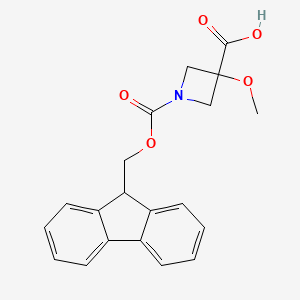
![N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002053.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B3002054.png)
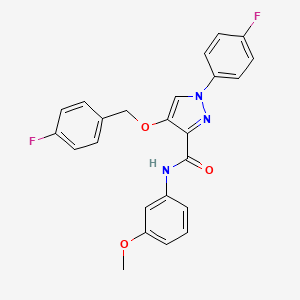
![[(2S)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B3002056.png)
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3002058.png)
![2-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3002061.png)
